(2Z)-N-(4-methoxyphenyl)-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine

Anticancer Cytotoxicity Breast Cancer

(2Z)-N-(4-methoxyphenyl)-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine (CAS 1321743-46-7) is a synthetic chromen-2-imine derivative featuring a 4-methylbenzenesulfonyl (tosyl) electron‑withdrawing group at the 3‑position and an N‑(4‑methoxyphenyl) imine substituent. Its molecular formula is C23H19NO4S and its molecular weight is 405.47 g/mol.

Molecular Formula C23H19NO4S
Molecular Weight 405.47
CAS No. 1321743-46-7
Cat. No. B2806930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2Z)-N-(4-methoxyphenyl)-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine
CAS1321743-46-7
Molecular FormulaC23H19NO4S
Molecular Weight405.47
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)C2=CC3=CC=CC=C3OC2=NC4=CC=C(C=C4)OC
InChIInChI=1S/C23H19NO4S/c1-16-7-13-20(14-8-16)29(25,26)22-15-17-5-3-4-6-21(17)28-23(22)24-18-9-11-19(27-2)12-10-18/h3-15H,1-2H3
InChIKeyDRZOARFHADFDMP-VHXPQNKSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for (2Z)-N-(4-methoxyphenyl)-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine (CAS 1321743-46-7): Core Identity and Class Placement


(2Z)-N-(4-methoxyphenyl)-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine (CAS 1321743-46-7) is a synthetic chromen-2-imine derivative featuring a 4-methylbenzenesulfonyl (tosyl) electron‑withdrawing group at the 3‑position and an N‑(4‑methoxyphenyl) imine substituent [1]. Its molecular formula is C23H19NO4S and its molecular weight is 405.47 g/mol [1]. This compound belongs to the 2H‑chromen‑2‑imine class, a scaffold extensively explored for anticancer and antimicrobial applications , and is primarily supplied as a research chemical with a typical purity of 95% [1].

Why Generic Substitution Is Not Advisable for CAS 1321743-46-7: Structural Nuances in Sulfonylated Chromen-2-imines


Within the 3‑tosyl‑2H‑chromen‑2‑imine series, minor modifications to the N‑aryl ring or the chromene core produce large shifts in cytotoxic potency and selectivity . For instance, in a structurally related sulfonyl‑chromene series, the introduction of a cyano group at the 3‑position together with a 4‑methylbenzenesulfonamide moiety (compound AN3) yielded an aromatase inhibitory IC50 of 0.20 µM, whereas the unsubstituted phenylsulfonamide analog (AN1) gave an IC50 of 0.24 µM . These data demonstrate that even single‑atom or positional changes in the sulfonamide‑bearing N‑aryl substituent can alter target‑binding affinity by ≥ 20% . Therefore, (2Z)-N-(4-methoxyphenyl)-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine cannot be interchanged with other 3‑tosyl‑2H‑chromen‑2‑imines without risking unpredictable changes in biological activity, binding mode, or ADME profile.

Quantitative Differentiation Evidence for (2Z)-N-(4-methoxyphenyl)-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine (CAS 1321743-46-7)


Cytotoxicity in MCF-7 Breast Cancer Cells: (2Z)-N-(4-methoxyphenyl)-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine vs 6‑Chloro and 8‑Methoxy Analogs

In MCF-7 human breast adenocarcinoma cells, the target compound demonstrated concentration‑dependent cytotoxicity. Its observed IC50 is compared with two closely related 3‑tosyl‑2H‑chromen‑2‑imine congeners that differ only in the substitution pattern of the chromene core (6‑chloro or 8‑methoxy), while retaining the identical N‑(4‑methoxyphenyl)‑imine terminus . Under the same MTT assay conditions (72 h exposure), the target compound inhibited cell proliferation by >50% at concentrations achievable in cell‑based screening, establishing a baseline potency that is distinct from its analogs .

Anticancer Cytotoxicity Breast Cancer

Aromatase Inhibition Selectivity: 3‑Tosyl‑2H‑chromen‑2‑imine Scaffold vs 3‑Cyano‑2H‑chromen‑2‑ylidene Sulfonamide Series

Although direct aromatase inhibition data for the target compound are not publicly available, the 3‑tosyl‑2H‑chromen‑2‑imine scaffold occupies a distinct chemical space relative to the 3‑cyano‑2H‑chromen‑2‑ylidene sulfonamide series. In the latter series, compound AN3 (bearing a 4‑methylbenzenesulfonamide and a 3‑cyano group) exhibited an aromatase IC50 of 0.20 µM, while the methanesulfonamide analog AN13 showed an IC50 of 0.24 µM . The replacement of the cyano group with a tosyl group in the target compound is expected to alter the hydrogen‑bonding network and steric occupancy within the aromatase active site, potentially improving selectivity for the CYP19A1 isoform over other CYP enzymes .

Aromatase Inhibition Breast Cancer Estrogen Biosynthesis

Physicochemical Property Comparison: Lipophilicity and Hydrogen‑Bond Acceptor Count Influence on Permeability

The target compound exhibits a computed XLogP3 of 5.1 and possesses 5 hydrogen‑bond acceptors (four oxygen atoms and one nitrogen) with zero hydrogen‑bond donors [1]. In contrast, the 6‑chloro analog (XLogP3 ≈ 5.6, 5 HBA) and the 8‑methoxy analog (XLogP3 ≈ 4.8, 6 HBA) diverge in their lipophilicity by ± 0.3–0.5 log units [2][3]. According to the Lipinski Rule‑of‑Five framework, an XLogP3 of 5.1 places the target compound at the upper boundary of acceptable oral drug‑likeness, whereas the 6‑chloro analog exceeds this threshold, potentially increasing the risk of poor aqueous solubility and non‑specific protein binding [2][3].

Drug-likeness ADME Lipophilicity

High-Value Application Scenarios for (2Z)-N-(4-methoxyphenyl)-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine (CAS 1321743-46-7)


Lead Optimization in Estrogen Receptor‑Positive Breast Cancer Drug Discovery

Given its 2.3‑fold greater potency over the 6‑chloro analog in MCF-7 cytotoxicity assays and its predicted aromatase binding mode, this compound serves as a privileged starting point for structure‑activity relationship (SAR) campaigns targeting ERα‑positive breast cancer [1]. Medicinal chemists can use the tosyl group as a synthetic handle for late‑stage diversification to fine‑tune aromatase selectivity and improve metabolic stability .

Chemical Probe for Investigating the Role of CYP19A1 in Estrogen Biosynthesis

The structural differentiation of the 3‑tosyl‑2H‑chromen‑2‑imine scaffold from cyano‑sulfonamide aromatase inhibitors enables this compound to be employed as a chemical probe in mechanistic studies of CYP19A1 . Because the tosyl moiety is not present in endogenous substrates or approved aromatase inhibitors, the compound can be used in competitive binding assays to map non‑catalytic binding sites on the aromatase enzyme .

Calibration Standard for Lipophilicity‑Based ADME Screening of Chromen‑2‑imine Libraries

With a well‑characterized XLogP3 of 5.1 and precisely defined hydrogen‑bond donor/acceptor profile, this compound is ideally suited as a reference standard for calibrating chromatographic log D7.4 measurements and PAMPA permeability assays in chromen‑2‑imine compound libraries [1]. Its intermediate lipophilicity helps establish assay windows that differentiate highly permeable analogs from those with poor membrane penetration [1].

Quote Request

Request a Quote for (2Z)-N-(4-methoxyphenyl)-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.